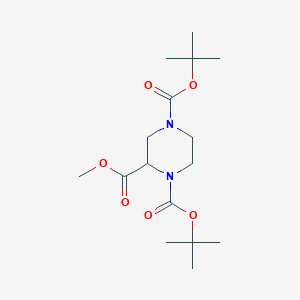![molecular formula C15H13Cl2N B187961 Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- CAS No. 88450-63-9](/img/structure/B187961.png)
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-, also known as DCM, is a chemical compound that has been widely used in scientific research for its various applications. DCM is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 139-141°C.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and interfering with its replication and transcription. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to drug development. Another advantage is its stability, as it is a relatively stable compound that can be stored for long periods of time. However, one limitation of using Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is its toxicity, as it can be harmful if ingested or inhaled. Therefore, proper safety precautions should be taken when handling Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in the lab.
Orientations Futures
There are many future directions for the use of Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has shown promise as a potential anticancer agent, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another direction is the development of new fluorescent probes for the detection of metal ions. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been used as a fluorescent probe for the detection of copper ions, and further research could lead to the development of new probes for the detection of other metal ions. Finally, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- could be used in the development of new materials with unique properties, such as conducting polymers or supramolecular assemblies.
Conclusion
In conclusion, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is a versatile and useful compound that has many applications in scientific research. Its synthesis method is relatively simple, and it has been used in a wide range of applications, from organic synthesis to drug development. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has shown promise as a potential anticancer agent, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Overall, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is a valuable tool for scientists and researchers in a variety of fields.
Méthodes De Synthèse
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- can be synthesized through the reaction of 2,4-dichlorobenzaldehyde and 2,4-dimethylaniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction can be carried out in an organic solvent such as ethanol or acetic acid, and the product can be purified through recrystallization.
Applications De Recherche Scientifique
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been widely used in scientific research for its various applications. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand for the preparation of metal complexes. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
88450-63-9 |
|---|---|
Nom du produit |
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- |
Formule moléculaire |
C15H13Cl2N |
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2N/c1-10-3-6-15(11(2)7-10)18-9-12-4-5-13(16)8-14(12)17/h3-9H,1-2H3 |
Clé InChI |
GTVSQNFTTXQTCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



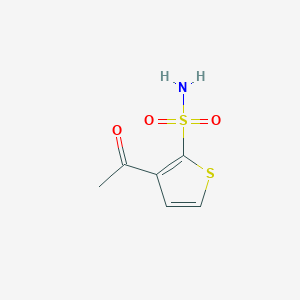

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
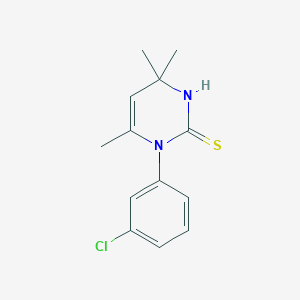
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
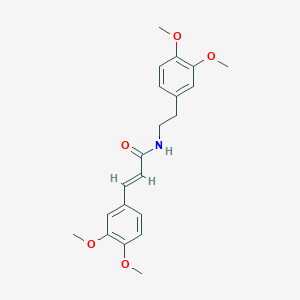
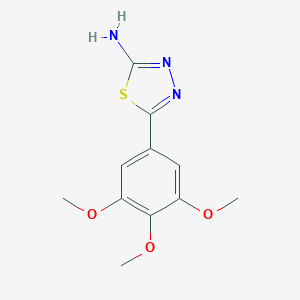
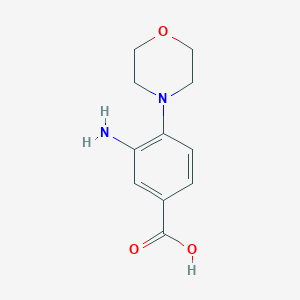
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
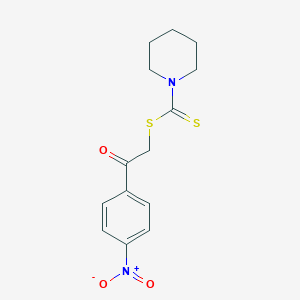
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
